molecular formula C8H11N3O2 B6159320 N1-ethyl-5-nitrobenzene-1,2-diamine CAS No. 745809-87-4

N1-ethyl-5-nitrobenzene-1,2-diamine

Cat. No.: B6159320
CAS No.: 745809-87-4
M. Wt: 181.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-5-nitrobenzene-1,2-diamine typically involves the nitration of N1-ethylbenzene-1,2-diamine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-5-nitrobenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Reduction: N1-ethylbenzene-1,2-diamine.

    Substitution: Meta-substituted derivatives of this compound.

Scientific Research Applications

N1-ethyl-5-nitrobenzene-1,2-diamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-ethyl-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound can also participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-ethyl-5-nitrobenzene-1,2-diamine is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

745809-87-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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